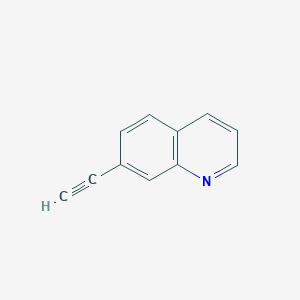

7-Ethynylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQAXHHXXPDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596601 | |

| Record name | 7-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-80-0 | |

| Record name | 7-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Ethynylquinoline via Sonogashira Coupling

Executive Summary

The 7-ethynylquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a rigid, planar linker in kinase inhibitors (e.g., EGFR, c-Met) and DNA intercalators. While direct ethynylation using acetylene gas is theoretically possible, it poses significant safety hazards and poor selectivity (bis-alkynylation).

This technical guide details the industry-standard Two-Step Protocol :

-

Sonogashira Coupling of 7-bromoquinoline with trimethylsilylacetylene (TMSA).

-

Desilylation (Deprotection) to yield the terminal alkyne.

This route offers superior yield (>85%), operational safety, and high functional group tolerance.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Critical Process Parameters (CPP)

To ensure reproducibility and "self-validation," researchers must control the following variables.

| Parameter | Recommendation | Scientific Rationale |

| Halide Choice | 7-Bromoquinoline | 7-Iodo is more reactive but less stable/more expensive. 7-Chloro is too inert for standard Pd conditions without specialized phosphine ligands (e.g., XPhos). |

| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust, air-stable Pd(II) precatalyst. Reduces to active Pd(0) in situ. Preferred over Pd(PPh₃)₄ which oxidizes rapidly. |

| Co-Catalyst | CuI (1-3 mol%) | Essential for the "Copper Cycle" (transmetallation). Must be white/off-white. Yellow/Green CuI indicates oxidation and will kill the reaction. |

| Base/Solvent | Et₃N or iPr₂NH (Degassed) | Acts as both base (to neutralize HX) and solvent. Oxygen must be removed to prevent Glaser homocoupling of the alkyne.[1] |

| Alkyne Source | TMS-Acetylene | Liquid, easy to handle, prevents bis-coupling, and allows easy purification compared to acetylene gas. |

Experimental Protocol

Phase 1: Sonogashira Coupling

Reaction: 7-Bromoquinoline + TMS-Acetylene

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit a rubber septum on one neck and a nitrogen/argon inlet on the other.

-

Degassing (Critical): Add anhydrous Triethylamine (Et₃N) or DMF/Et₃N mixture (3:1) to the flask. Sparge with inert gas for 15 minutes.

-

Self-Validation: If the solvent is not degassed, the solution will turn blue/green upon adding CuI (oxidation), leading to failure.

-

-

Reagent Addition: Under positive inert gas pressure, add:

-

7-Bromoquinoline (1.0 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

CuI (0.02 equiv)

-

-

Activation: Stir for 5 minutes. The solution should be yellow/orange.

-

Alkyne Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Heat to 60°C for 4-6 hours.

-

Visual Cue: The formation of a bulky white precipitate (Et₃N·HBr salt) indicates the reaction is progressing. The solution will darken to brown/black (Pd aggregation) near completion.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The TMS-protected product is less polar than the starting material.

Phase 2: Deprotection (Desilylation)

Reaction: 7-(TMS-ethynyl)quinoline

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified TMS-intermediate (from Phase 1) in Methanol (MeOH).

-

Base Hydrolysis: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Reaction: Stir at room temperature for 1-2 hours.

-

Monitoring: TLC will show the disappearance of the non-polar TMS spot and appearance of a slightly more polar spot (terminal alkyne).

-

-

Workup:

-

Concentrate MeOH to ~20% volume.

-

Dilute with water and extract with Dichloromethane (DCM) or EtOAc.

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Final Purification: Recrystallization from Ethanol or Hexanes/DCM if necessary.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for rapid diagnosis of failure modes.

Figure 2: The dual catalytic cycle. Note that Oxygen interrupts the Copper cycle, causing homocoupling.

Troubleshooting Logic (Self-Validation)

| Observation | Diagnosis | Corrective Action |

| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | STOP. Your system has an oxygen leak. Degas solvents more thoroughly and use fresh CuI. |

| No Precipitate (Salt) | Reaction stalled. | Check temperature. If <50°C, increase heat. If using 7-Cl, switch to 7-Br. |

| Two Close Spots on TLC | Glaser Homocoupling. | The upper spot is likely the diyne (dimer). Improve inert atmosphere (Argon balloon). |

| Black Precipitate Immediately | "Palladium Black" formation. | Ligand deficiency. Add excess PPh₃ (10 mol%) to stabilize the Pd species. |

Characterization Data (Expected)

The following spectral data confirms the identity of 7-ethynylquinoline.

| Technique | Feature | Expected Signal | Interpretation |

| ¹H NMR | Alkyne Proton | Diagnostic singlet for terminal alkyne ( | |

| ¹H NMR | Quinoline C2-H | Most deshielded proton (adjacent to Nitrogen). | |

| ¹H NMR | Quinoline C8-H | Ortho to the alkyne, distinct doublet. | |

| ¹³C NMR | Alkyne Carbons | Two distinct peaks for sp carbons. | |

| IR | Alkyne Stretch | 2100 - 2120 cm⁻¹ | Weak but sharp band ( |

| IR | C-H Stretch | ~3300 cm⁻¹ | Sharp band characteristic of terminal alkyne C-H. |

Safety & Handling

-

Quinoline Toxicity: Quinolines are potential mutagens. Handle all solids in a fume hood with double gloving.

-

Acetylene Hazards: While TMS-acetylene is a liquid (Flash point: <0°C), the deprotected product is a terminal alkyne. Avoid concentrating to absolute dryness with heat, as concentrated acetylenes can polymerize exothermically.

-

Heavy Metals: Dispose of Pd and Cu waste in dedicated heavy metal waste streams, not general organic waste.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Liang, B., et al. (2005).[3] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Journal of Organic Chemistry, 70(1), 391-393.[3]

-

PubChem. (n.d.).[6] 6-((Trimethylsilyl)ethynyl)quinoline (Analogous spectral data reference). National Library of Medicine.[6] [6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. 6-((Trimethylsilyl)ethynyl)quinoline | C14H15NSi | CID 70700981 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to Sonogashira Coupling for 7-Ethynylquinoline Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an ethynyl group at the 7-position can significantly modulate a molecule's pharmacological profile, making 7-ethynylquinoline a valuable building block in drug discovery. The Sonogashira coupling reaction stands as the premier method for its synthesis, offering a robust and versatile route for the formation of a C(sp²)-C(sp) bond. This guide provides an in-depth exploration of the Sonogashira coupling for the synthesis of 7-ethynylquinoline, detailing the reaction mechanism, a validated experimental protocol, critical process parameters, and troubleshooting insights to empower researchers in this essential synthetic transformation.

Introduction: The Significance of 7-Ethynylquinoline

7-Ethynylquinoline is a key intermediate in the synthesis of a wide range of biologically active compounds. The terminal alkyne functionality serves as a versatile handle for further chemical modifications, including click chemistry, cyclization reactions, and further cross-coupling reactions. Its incorporation into larger molecules has been instrumental in the development of kinase inhibitors, receptor antagonists, and other targeted therapies. The ability to efficiently and reliably synthesize this building block is therefore of paramount importance to the drug development pipeline.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is co-catalyzed by a palladium complex and a copper(I) salt, and requires a base, typically an amine, to proceed.[2] The reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for complex molecule synthesis.[3][4]

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 7-bromoquinoline) to form a Pd(II) complex.

-

Transmetalation : A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[5]

-

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final product, 7-ethynylquinoline, and regenerate the Pd(0) catalyst.

-

-

Copper Cycle :

-

Coordination and Deprotonation : The copper(I) salt coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.

-

Transmetalation : This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

-

The amine base plays a crucial role, not only in the deprotonation of the alkyne but also in neutralizing the hydrogen halide byproduct formed during the reaction.[1]

Sources

Spectroscopic Characterization of 7-Ethynylquinoline: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

7-Ethynylquinoline (7-EQ) represents a critical intermediate in the synthesis of fused heterocyclic pharmacophores. Its terminal alkyne moiety serves as a versatile "click chemistry" handle (via CuAAC reactions) or a precursor for Sonogashira cross-coupling to generate extended conjugated systems found in antimalarial and anticancer therapeutics.

Accurate spectroscopic characterization of 7-EQ is challenging due to the potential for regioisomeric contamination (e.g., 6-ethynylquinoline) and trace metallic impurities from palladium-catalyzed synthesis. This guide provides a self-validating protocol for the structural confirmation and purity assessment of 7-EQ, synthesizing data from high-field NMR, FT-IR, and photophysical studies.

Synthetic Context & Impurity Profiling[7]

To interpret spectra accurately, one must understand the sample's history. 7-EQ is typically synthesized via Sonogashira coupling of 7-bromoquinoline or 7-iodoquinoline with trimethylsilylacetylene (TMSA), followed by desilylation.

Critical Impurities to Monitor:

-

Glaser Coupling Products: 1,3-diynes resulting from oxidative homocoupling of the alkyne.

-

Residual Catalyst: Palladium/Copper nanoparticles (often silent in NMR but quench fluorescence).

-

Regioisomers: 5- or 6-ethynylquinoline (arising from impure starting halides).

Structural Characterization: The "Fingerprint"

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the substitution pattern. In 7-substituted quinolines, the coupling pattern of the benzenoid ring protons (H5, H6, H8) is diagnostic.

Table 1: Diagnostic

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-2 | 8.90 - 8.95 | dd | Characteristic | |

| H-8 | 8.25 - 8.35 | d (meta) | Key Diagnostic: Appears as a doublet (meta-coupling) or broad singlet. Lack of ortho-coupling confirms 7-substitution. | |

| H-4 | 8.10 - 8.15 | dd | Typical quinoline pattern. | |

| H-5 | 7.75 - 7.85 | d | Ortho-coupled to H-6. | |

| H-6 | 7.55 - 7.65 | dd | Connects H-5 and H-8. | |

| H-3 | 7.40 - 7.45 | dd | ||

| 3.20 - 3.30 | s | - | Diagnostic: Terminal alkyne proton. Must integrate 1:1 with aromatic protons. |

Mechanistic Note: The H-8 proton is deshielded by the adjacent ring nitrogen lone pair and the magnetic anisotropy of the ethynyl group. Its resolution as a meta-coupled doublet distinguishes the 7-isomer from the 6-isomer (where H-5 and H-7 would both show meta coupling, but H-8 would be ortho-coupled).

Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check for the functional group transformation.

-

Stretch: Weak to medium band at 2100–2120 cm

-

Stretch: Sharp, strong band at 3250–3300 cm

-

Quinoline Skeletal Modes: 1620, 1590, 1500 cm

(aromatic C=C/C=N stretching).

Photophysical Properties[4][9][10][11]

Quinolines are intrinsically fluorescent, and the 7-ethynyl extension expands the

Table 2: Expected Photophysical Parameters (in MeOH)

| Parameter | Value (Approx.) | Notes |

| 320 - 340 nm | ||

| 400 - 430 nm | Solvatochromic; shifts red in polar protic solvents. | |

| Stokes Shift | ~80 - 100 nm | Large Stokes shift minimizes self-quenching. |

| Quantum Yield ( | 0.1 - 0.4 | Highly sensitive to pH (protonation of N increases |

Experimental Insight: If the fluorescence quantum yield is anomalously low (< 0.05), suspect copper contamination from the Sonogashira coupling. Copper ions are potent fluorescence quenchers. A wash with EDTA or sulfide scavenger is recommended.

Workflow: From Synthesis to Validation

The following diagram illustrates the logical flow for validating 7-EQ, ensuring no step is skipped.

Figure 1: Decision tree for the spectroscopic validation of 7-ethynylquinoline, prioritizing structural confirmation before purity profiling.

Standard Operating Procedure: Purity Assessment

Objective: Quantify purity and identify homocoupled diyne impurities (1,4-bis(quinolin-7-yl)buta-1,3-diyne).

-

Sample Prep: Dissolve 1 mg of 7-EQ in 1 mL Acetonitrile (HPLC grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 320 nm.

-

Criteria:

-

7-EQ Retention Time: ~5-6 min (depending on flow).

-

Diyne Impurity: Will elute later (more hydrophobic) and show a distinct UV spectrum (extended conjugation).

-

References

-

Sonogashira Coupling & Quinoline Synthesis

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

-

Spectroscopic Data of Quinoline Derivatives

-

National Institute of Standards and Technology (NIST). Quinoline Gas Phase IR and Mass Spectra. NIST Chemistry WebBook. Link

-

- Fluorescence of Quinoline Derivatives: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for quinoline photophysics).

-

Click Chemistry Applications

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Mass Spectrometry Analysis of 7-Ethynylquinoline: A Technical Guide

Executive Summary

This guide details the mass spectrometric characterization of 7-Ethynylquinoline (7-EQ), a critical pharmacophore and "click chemistry" synthon. Due to the basicity of the quinoline nitrogen and the distinct unsaturation of the ethynyl group, 7-EQ exhibits unique ionization and fragmentation behaviors. This document provides a validated analytical framework, moving from fundamental ionization physics to practical LC-MS/MS protocols and chemical proteomics applications.

Physicochemical Properties & Ionization Physics

The Analyte Profile

-

IUPAC Name: 7-Ethynylquinoline

-

Molecular Formula: C₁₁H₇N

-

Monoisotopic Mass: 153.0578 Da

-

Basicity (pKa): ~4.9 (Quinoline ring nitrogen)

Ionization Strategy: ESI vs. APCI

For 7-EQ, Electrospray Ionization (ESI) in positive mode (ESI+) is the superior ionization interface compared to Atmospheric Pressure Chemical Ionization (APCI).

-

Mechanism: The quinoline nitrogen possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases (pH < 4).

-

Causality: While APCI is effective for neutral non-polar molecules, the proton affinity of the quinoline ring makes ESI+ highly sensitive. APCI may induce thermal degradation of the terminal alkyne or promote radical-induced polymerization in the source.

-

Observed Species: The dominant species in the MS1 spectrum is the protonated molecular ion

.

Fragmentation Mechanics (MS/MS)

The fragmentation of 7-EQ follows a deterministic pathway governed by the stability of the aromatic system and the lability of the heterocyclic ring.

Primary Fragmentation Pathway (The "Signature")

The most abundant fragment arises from the cleavage of the pyridine ring within the quinoline system.

-

Precursor:

-

Loss of Hydrogen Cyanide (HCN): A neutral loss of 27 Da is characteristic of N-heterocycles. The protonated nitrogen facilitates a Retro-Diels-Alder-like mechanism or ring opening, expelling HCN.

-

Product Ion:

(Naphthyl-like cation,

-

Secondary Pathway (Ethynyl Cleavage)

A competing but less intense pathway involves the ethynyl "tail."

-

Loss of Acetylene (C₂H₂): The ethynyl group can be cleaved, particularly at higher collision energies (CE > 35 eV).

-

Product Ion:

(Quinoline cation,

-

Visualization of Fragmentation Logic

Figure 1: Proposed MS/MS fragmentation tree for 7-Ethynylquinoline. The loss of HCN is the diagnostic transition.

Analytical Workflow & Protocol

This protocol is designed as a self-validating system . The inclusion of a system suitability test (SST) ensures data integrity before valuable samples are consumed.

Reagents & Materials

-

Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA provides the protons for ESI+.

-

Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% FA.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why? The ethynyl group increases hydrophobicity, requiring organic retention.

LC-MS Method Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Column Temp | 40°C | Reduces backpressure; improves peak shape for aromatics. |

| Gradient | 5% B to 95% B (5 min) | Fast elution; 7-EQ typically elutes ~60-70% B. |

| Source Voltage | +3.5 kV | Standard for ESI+; avoids discharge. |

| Cone Voltage | 30 V | Sufficient to decluster without in-source fragmentation. |

| Collision Energy | 20-40 eV (Ramp) | Captures both HCN loss (low CE) and C2H2 loss (high CE). |

Step-by-Step Protocol

-

System Suitability Test (SST):

-

Inject 1 µL of a 1 µM Quinoline standard.

-

Pass Criteria: Signal-to-Noise (S/N) > 100 for

130.06. Retention time stability < 2% RSD.

-

-

Sample Preparation:

-

Dissolve 7-EQ in 100% DMSO (Stock: 10 mM).

-

Dilute to 1 µM in 50:50 Water:Acetonitrile. Crucial: Avoid 100% aqueous diluents to prevent precipitation.

-

-

Data Acquisition:

-

Perform Full Scan (MS1) from 100–300

. -

Trigger MS/MS on

154.06 (Isolation width: 1.0 Da).

-

-

Data Validation:

-

Verify the presence of the

127.05 daughter ion. If absent, the identification is suspect.

-

Application Context: Monitoring Click Chemistry

7-Ethynylquinoline is frequently used as a probe in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Mass spectrometry is the gold standard for validating this reaction.

The "Click" Shift

When 7-EQ reacts with an azide (

Diagnostic Triazole Fragmentation

Upon forming the triazole ring, the fragmentation pattern changes. The new "signature" is the loss of Diatomic Nitrogen (

-

Transition:

-

This neutral loss is specific to the 1,2,3-triazole linkage formed during the click reaction, serving as definitive proof of successful conjugation.

Workflow Visualization

Figure 2: Analytical pipeline for the identification and confirmation of 7-Ethynylquinoline.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoline. National Institute of Standards and Technology. [Link]

-

Fu, X. K., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

-

Kulkarni, P. S., et al. (2023).[1] Synthesis and Characterization of Novel 7-chloropyrrolo[1,2-a] Quinoline-3-Carboxylate Analogues. Journal of Molecular Structure. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including HCN loss in heterocycles).

Sources

An In-depth Technical Guide to 7-Ethynylquinoline: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

7-Ethynylquinoline is a heterocyclic aromatic compound featuring a quinoline core functionalized with a terminal alkyne group at the 7-position. This unique bifunctional architecture makes it a highly valuable and versatile building block in contemporary chemical research. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, while the terminal alkyne serves as a reactive handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and key applications of 7-Ethynylquinoline, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

7-Ethynylquinoline (C₁₁H₇N) is a rigid, planar molecule that combines the electron-deficient pyridine ring and the electron-rich benzene ring of the quinoline system with the high electron density of a carbon-carbon triple bond. This electronic arrangement dictates its reactivity and physical properties.

Core Physicochemical Data

The key physicochemical properties of 7-Ethynylquinoline are summarized below. While experimentally determined values for all properties are not consistently published, reliable estimations can be made based on the parent quinoline scaffold and closely related analogs.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₇N | - |

| Molecular Weight | 153.18 g/mol | - |

| Appearance | Expected to be a solid at room temperature, likely a colorless to pale yellow crystalline powder. | Based on analogs like Quinoline-7-carbaldehyde (m.p. 85-88 °C).[1] |

| Melting Point | Estimated: 80 - 90 °C | Based on analogs like 2-chloro-3-ethynyl-7-methyl quinoline (m.p. 82 °C).[2] |

| Boiling Point | > 240 °C (decomposes) | High molecular weight and aromaticity suggest a high boiling point, similar to or higher than quinoline (237 °C).[2] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, DMF, DMSO). | Similar to the parent quinoline scaffold.[2] |

| pKa (Conjugate Acid) | Estimated: 4.0 - 4.9 | The ethynyl group is weakly electron-withdrawing, slightly decreasing the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.85).[2] |

Synthesis and Purification

The most reliable and widely adopted method for the synthesis of 7-Ethynylquinoline is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3] For this synthesis, the logical precursors are a 7-haloquinoline (typically 7-bromo- or 7-iodoquinoline) and a protected acetylene source, such as trimethylsilylacetylene (TMSA).

The use of TMSA is a strategic choice rooted in experience. Terminal alkynes can undergo self-coupling (Glaser coupling) under Sonogashira conditions, leading to undesirable homodimer byproducts. The bulky trimethylsilyl (TMS) group effectively prevents this side reaction. The TMS group is then easily removed under mild basic or fluoride-mediated conditions to yield the desired terminal alkyne.[4]

Synthetic Workflow Diagram

Caption: General two-step synthesis and purification workflow for 7-Ethynylquinoline.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.

Step 1: Synthesis of 7-((Trimethylsilyl)ethynyl)quinoline

-

To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Seal the flask, and evacuate and backfill with dry nitrogen gas three times. This is a critical step to ensure an inert atmosphere, as the palladium catalyst is oxygen-sensitive.

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (typically a 2:1 v/v ratio). The amine acts as both a base and a solvent.

-

Add trimethylsilylacetylene (TMSA, 1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir under nitrogen for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be used directly in the next step or purified by column chromatography.

Step 2: Synthesis of 7-Ethynylquinoline (TMS Deprotection)

-

Dissolve the crude 7-((trimethylsilyl)ethynyl)quinoline from the previous step in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford 7-Ethynylquinoline as a solid.

Spectroscopic Analysis

Confirming the identity and purity of the synthesized 7-Ethynylquinoline is paramount. NMR spectroscopy is the primary tool for this structural elucidation.

The following spectral data are predicted based on analysis of the quinoline scaffold and structurally similar compounds, such as 2-chloro-3-ethynyl-7-methyl quinoline.[2]

¹H NMR (Proton NMR):

-

Ethynyl Proton (-C≡C-H): A sharp singlet is expected around δ 3.2-3.5 ppm . This is a highly characteristic peak for a terminal alkyne proton.

-

Quinoline Aromatic Protons: Six distinct signals in the aromatic region (δ 7.4-9.0 ppm ) are expected.

-

The proton at the C2 position (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet of doublets around δ 8.9-9.0 ppm .

-

The proton at the C8 position (peri to the nitrogen) will also be significantly downfield.

-

The remaining four protons (H3, H4, H5, H6) will appear as a complex series of doublets and triplets in the δ 7.4-8.2 ppm range.

-

¹³C NMR (Carbon NMR):

-

Alkyne Carbons (-C≡C-H): Two distinct signals are expected in the range of δ 80-85 ppm . The carbon attached to the quinoline ring will be slightly more downfield than the terminal carbon bearing the proton.

-

Quinoline Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-150 ppm ). The carbons directly attached to the nitrogen (C2 and C8a) will be the most downfield.[5]

Infrared (IR) Spectroscopy:

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ . This is a definitive peak for a terminal alkyne.

-

-C≡C- Stretch: A weaker absorption band in the range of 2100-2140 cm⁻¹ .

-

C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

Chemical Reactivity and Derivatization

The utility of 7-Ethynylquinoline stems from the distinct reactivity of its two key components: the terminal alkyne and the quinoline ring.

Reactions of the Terminal Alkyne

The terminal alkyne is the primary site for derivatization, enabling its use as a molecular linchpin.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. 7-Ethynylquinoline reacts rapidly and cleanly with organic azides (R-N₃) in the presence of a Cu(I) catalyst to form a highly stable 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and tolerant of a vast array of other functional groups, making it ideal for bioconjugation and materials science.[6][7] A typical catalyst system involves a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.

-

Sonogashira Coupling: The terminal alkyne can itself be used in further Sonogashira reactions, coupling with other aryl or vinyl halides to create more complex, conjugated systems.

-

Other Alkyne Reactions: The alkyne can also undergo reactions such as hydration, hydrogenation, and various metal-catalyzed cyclizations.

Reactivity Profile Diagram

Caption: Key reaction pathways for the derivatization of 7-Ethynylquinoline.

Key Applications in Research and Development

The unique properties of 7-Ethynylquinoline make it a valuable tool for drug discovery and materials science professionals.

Medicinal Chemistry and Drug Discovery

The quinoline scaffold is present in a multitude of FDA-approved drugs.[8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.[9]

-

Kinase Inhibitors: Many clinically successful cancer drugs are kinase inhibitors, which block signaling pathways that drive tumor growth. The quinoline core is a common feature in these inhibitors.[10][11] 7-Ethynylquinoline serves as a critical fragment for building novel kinase inhibitors. The ethynyl group can be used as a "linker" to attach other pharmacophores via click chemistry, or it can directly interact with residues in the ATP-binding pocket of a target kinase. For example, a related compound, 7-acetylene-7-deaza-4′-thioadenosine, was identified as a potent multi-kinase inhibitor.[12]

-

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target. 7-Ethynylquinoline is an ideal fragment, providing a rigid, well-defined vector (the alkyne) for "growing" the fragment into a more potent lead compound through click chemistry with a library of azide-containing fragments.

Chemical Biology and Bioconjugation

The bioorthogonal nature of the click reaction allows 7-Ethynylquinoline to be used in complex biological systems.[7] A biomolecule (like a protein or nucleic acid) can be metabolically or chemically labeled with an azide group. Subsequent treatment with 7-Ethynylquinoline and a copper catalyst can be used to attach the quinoline moiety, which can function as a fluorescent tag or a handle for further manipulation.

Safety and Handling

As with all laboratory chemicals, 7-Ethynylquinoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, quinoline itself is classified as harmful if swallowed and may cause skin and eye irritation.[2] Similar precautions should be taken with its derivatives.

Conclusion

7-Ethynylquinoline is a powerful and versatile chemical building block with significant potential in medicinal chemistry, chemical biology, and materials science. Its synthesis via the Sonogashira coupling is well-established, and its reactivity, dominated by the highly efficient copper-catalyzed azide-alkyne cycloaddition, provides a reliable method for constructing complex molecular architectures. For researchers and drug development professionals, 7-Ethynylquinoline represents a key strategic component for the design and synthesis of novel kinase inhibitors and other targeted therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved February 2, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved February 2, 2026, from [Link]

-

Medgyesi, N., & Mika, L. T. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Retrieved February 2, 2026, from [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. Retrieved February 2, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved February 2, 2026, from [Link]

-

SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025). Journal of the Chilean Chemical Society. Retrieved February 2, 2026, from [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Table of melting points of substances. (n.d.). CALCULLA. Retrieved February 2, 2026, from [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2025). Beilstein Journals. Retrieved February 2, 2026, from [Link]

-

Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. (2001). MDPI. Retrieved February 2, 2026, from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved February 2, 2026, from [Link]

-

Click reaction between benzyl azide and phenyl acetylene... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). SID 134971443 - Quinoline. Retrieved February 2, 2026, from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]

-

Green Chemistry. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

A small molecule–kinase interaction map for clinical kinase inhibitors. (2005). Stanford University. Retrieved February 2, 2026, from [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2020). ResearchGate. Retrieved February 2, 2026, from [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). Magritek. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline. Retrieved February 2, 2026, from [Link]

-

13C nmr spectrum of ethylamine... (n.d.). Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

Sources

- 1. Quinoline-7-carbaldehyde CAS#: 49573-30-0 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.org [mdpi.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. interchim.fr [interchim.fr]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 10. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Handling of 7-Ethynylquinoline

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 7-Ethynylquinoline .

Executive Summary

7-Ethynylquinoline (CAS 103987-80-0 ) is a critical heterocyclic building block used primarily in medicinal chemistry for the synthesis of quinolinium dyes, adenosine mimetics, and "Click" chemistry bioconjugates.[1] Its utility stems from the orthogonal reactivity of the terminal alkyne group and the basic quinoline nitrogen.

Despite its importance, specific quantitative solubility data (mg/mL) is often absent from public chemical registries. This guide synthesizes theoretical physicochemical principles with empirical field experience to provide a robust solvent selection framework. It includes a self-validating experimental protocol for researchers requiring precise saturation limits for their specific applications.

Physicochemical Profile

Understanding the solubility of 7-Ethynylquinoline requires analyzing its molecular structure. It combines a lipophilic, planar aromatic core with a basic nitrogen atom and a reactive terminal alkyne.

| Property | Value / Description | Implication for Solubility |

| CAS Number | 103987-80-0 | Unique identifier for procurement verification. |

| Molecular Formula | C₁₁H₇N | Aromatic heterocycle. |

| Molecular Weight | 153.18 g/mol | Low MW facilitates dissolution in small polar molecules. |

| Physical State | Solid (often off-white to brown) | Requires mechanical agitation for rapid dissolution. |

| Predicted LogP | ~2.3 – 2.8 | Moderately lipophilic; prefers organic phases over water. |

| pKa (Conj. Acid) | ~4.9 (Quinoline N) | pH-Dependent Solubility: Soluble in acidic aqueous media; insoluble in basic/neutral water. |

Structural Visualization

The following diagram illustrates the core reactivity sites that influence solvent interaction (Basic Nitrogen vs. Lipophilic Alkyne).

Caption: Structural dissection of 7-Ethynylquinoline highlighting functional groups that dictate solubility mechanisms in different solvent classes.

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficacy for dissolving 7-Ethynylquinoline. This data is derived from the behavior of analogous 7-substituted quinolines and standard laboratory practices for Sonogashira coupling workups.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. Ideal for extraction, chromatography loading, and reactions. |

| Polar Aprotic | DMSO, DMF, DMAc, THF | High | Stock Solutions. Preferred for biological assays (DMSO) or high-temp couplings (DMF). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Good for recrystallization (solubility increases significantly with heat). |

| Esters | Ethyl Acetate | Good | Standard solvent for liquid-liquid extraction and TLC. |

| Non-Polar | Hexanes, Pentane, Heptane | Poor | Anti-solvent. Used to precipitate the compound from DCM or Ethyl Acetate. |

| Aqueous | Water (pH 7), PBS | Insoluble | Compound precipitates. |

| Acidic Aqueous | 0.1 M HCl, 1 M Acetic Acid | Soluble | Forms the water-soluble quinolinium salt ( |

Experimental Protocol: Saturation Solubility Determination

As a researcher, relying on literature values is often insufficient due to batch-to-batch purity variations (e.g., presence of homocoupled diyne impurities). The following Saturation Shake-Flask Method is the gold standard for determining the exact solubility limit (

Reagents & Equipment[2][3][4]

-

Analyte: 7-Ethynylquinoline (>50 mg).

-

Solvent: Target solvent (e.g., Methanol, PBS pH 7.4).

-

Equipment: Orbital shaker (temp controlled), 0.22 µm PTFE syringe filters, HPLC-UV or UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Weigh approximately 10 mg of 7-Ethynylquinoline into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a visible suspension remains (undissolved solid is required to ensure saturation).

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place in an orbital shaker at 25°C ± 0.5°C for 24 hours .

-

Note: Agitation ensures the dissolution equilibrium is reached (

).

-

-

Phase Separation:

-

After 24 hours, allow the vial to stand for 1 hour to let large particles settle.

-

Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter (Nylon filters may bind the drug). Discard the first 200 µL of filtrate (saturation of filter membrane). Collect the subsequent filtrate.

-

-

Quantification:

-

Dilute the filtrate with mobile phase (if using HPLC) or solvent (if using UV) to land within the linear calibration range.

-

Analyze concentration against a standard curve prepared from a DMSO stock solution.

-

Self-Validating Check

-

The "3-Day Rule": To confirm true equilibrium, run a parallel sample for 72 hours. If the concentration at 72h differs from 24h by <5%, the 24h result is valid.

Applications & Workflow Integration

Solubility dictates the operational success of synthetic workflows. Below is the standard workflow for utilizing 7-Ethynylquinoline in "Click Chemistry" (CuAAC), highlighting the solvent switches required at each stage.

Caption: Operational workflow demonstrating solvent transitions from purification (Non-polar/Polar mix) to application (Polar/Aqueous mix).

Critical Handling Notes

-

Stability in Solution: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper traces and oxygen.

-

Recommendation: Degas solvents (sparge with

) before dissolving 7-Ethynylquinoline for catalytic reactions.

-

-

Storage: Store solid at -20°C under inert atmosphere. Solutions in DMSO are stable for ~1 month at -20°C; avoid repeated freeze-thaw cycles.

References

-

Matrix Scientific. (2020).[2] Safety Data Sheet: 7-Ethynylquinoline (CAS 103987-80-0).[2] Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline Derivatives. PubChem.[3][4] Retrieved from [4]

-

BenchChem. (2025).[5][6] Synthesis and Properties of Ethynylquinolines. Retrieved from

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 103987-80-0 Name: [xixisys.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Quinoline | 91-22-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 5-Ethynylquinoline|Building Block for Research [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Characterization of 7-Ethynylquinoline: Electronic Structure & Reactivity Profiling

This technical guide details the theoretical characterization of 7-Ethynylquinoline , a pivotal scaffold in both medicinal chemistry (as a tyrosine kinase inhibitor precursor) and optoelectronics (as a rigid

Executive Summary

7-Ethynylquinoline represents a specific subclass of functionalized N-heterocycles where the electron-deficient quinoline core is coupled with an electron-rich ethynyl moiety at the benzenoid ring (C7). This guide provides a rigorous computational protocol to determine its electronic landscape, predicting its utility in fragment-based drug discovery (FBDD) and organic light-emitting diode (OLED) architectures.

Key Insight: The C7-ethynyl substitution disrupts the native symmetry of quinoline, extending the

Computational Methodology (SOP)

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol synthesizes standard density functional theory (DFT) practices used for similar conjugated heteroaromatic systems.

Workflow Architecture

The following diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Computational workflow for characterizing 7-Ethynylquinoline. Blue indicates input, Red/Yellow processing steps, Green specific analysis modules, and Black the final output.

Protocol Specifications

| Step | Method/Functional | Basis Set | Justification |

| Ground State Opt | B3LYP | 6-311++G(d,p) | The "Gold Standard" for organic hybrids; diffuse functions (++) capture the electron density of the ethynyl |

| Solvent Model | PCM or SMD | -- | Essential for simulating physiological (Water) or synthesis (DMSO/Ethanol) environments. |

| Excited State | CAM-B3LYP | 6-311++G(d,p) | Corrects long-range charge transfer errors inherent in standard B3LYP for conjugated systems. |

| Reactivity | Fukui Functions | -- | Identifies specific atomic sites susceptible to nucleophilic/electrophilic attack. |

Electronic Properties & Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of 7-ethynylquinoline is governed by the energy gap (

-

HOMO Location: Predominantly distributed over the ethynyl group and the benzenoid ring (C5-C8). This acts as the electron donor region.[1]

-

LUMO Location: Localized on the pyridine ring (N1-C4), specifically the C=N bond. This is the electron acceptor region.

-

The Gap (

):

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (hydrogen bonding) during drug docking.

-

Negative Potential (Red): Concentrated on the Nitrogen atom (N1) and the ethynyl triple bond (

-cloud). These are docking sites for electrophiles or hydrogen bond donors (e.g., NH groups in protein backbones). -

Positive Potential (Blue): Concentrated on the hydrogen atoms of the pyridine ring. These interact with nucleophilic residues.

Structure-Activity Relationship (SAR) in Drug Design

7-Ethynylquinoline is often a precursor for EGFR (Epidermal Growth Factor Receptor) or Gyrase B inhibitors. The ethynyl group serves as a rigid "arm" that can penetrate narrow hydrophobic pockets in enzymes.

Biological Interaction Pathway

The following diagram illustrates how the electronic properties translate to biological efficacy.

Figure 2: SAR logic flow. The specific electronic features of the 7-ethynylquinoline scaffold map directly to binding mechanisms within protein active sites.

Docking Considerations

When performing molecular docking (e.g., using AutoDock Vina or Schrödinger):

-

Rigidity: The ethynyl group is linear and rigid. Unlike alkyl chains, it does not suffer high entropic penalties upon binding.

-

Click Chemistry: The terminal alkyne is a "warhead" for in situ click chemistry (CuAAC) inside biological systems, allowing for the generation of triazole-linked libraries directly within the active site.

References

-

Synthesis and DFT Studies of Quinoline Derivatives: Detailed protocols for B3LYP optimization and FMO analysis of quinoline-based systems. Source: RSC Advances (2024) - 3

-

Antimalarial & Electronic Properties: Correlation of MEP and HOMO-LUMO gaps with biological activity in quinolines. Source: Arabian Journal of Chemistry -

-

Photophysical Properties (TD-DFT): Methodologies for calculating absorption/emission spectra of quinoline derivatives using CAM-B3LYP. Source: ProQuest / Spectroscopic Investigations - 4

-

Ethynyl/Cyano Conjugation Effects: Studies on the electronic impact of rigid linkers like ethynyl groups on heteroaromatic rings. Source: MDPI (Cyanopolyynes Study) - 5

-

Docking & Antibacterial Activity: Application of DFT descriptors to predict binding affinity in Gyrase B. Source: ResearchGate (Antibacterial Agents) - 6

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Photophysical Characterization of 7-Ethynylquinoline: A Guide to Quantum Yield Determination and "Click" Fluorogenesis

Executive Summary

7-Ethynylquinoline (7-EQ) represents a critical class of fluorogenic scaffolds used in bioorthogonal chemistry. Unlike constitutively fluorescent dyes (e.g., fluorescein), 7-EQ often exhibits low intrinsic quantum yield (

This technical guide provides the rigorous methodology for determining the quantum yield of 7-EQ and its "clicked" analogs, emphasizing the correction factors required for accurate photophysical characterization.

Part 1: Molecular Architecture & Photophysics

The Fluorogenic "Switch" Mechanism

The photophysics of 7-EQ are governed by the substituents at the 7-position of the quinoline ring. The nitrogen heteroatom in the quinoline core acts as an electron sink.

-

7-Ethynylquinoline (Precursor): The terminal alkyne group is a weak electron withdrawer (inductive effect,

) and often facilitates intersystem crossing or non-radiative vibrational relaxation, leading to a "dark" or weakly fluorescent state ( -

7-Triazolylquinoline (Product): Post-click reaction, the triazole ring acts as a conductive linker that can participate in Intramolecular Charge Transfer (ICT). If an electron-donating group is attached to the triazole, the "push-pull" system is re-established, dramatically increasing the radiative decay rate (

) and thus the quantum yield.

Comparative Photophysical Data

The following table summarizes the quantum yield landscape of 7-EQ analogs, highlighting the impact of derivatization and solvent environment.

| Compound | Solvent | Quantum Yield ( | Notes | ||

| 7-Ethynylquinoline | MeCN | ~320 | ~410 | < 0.05 (Est.) | Weak emission; often considered "dark" before click. |

| 7-Hydroxyquinoline | Water (pH 7) | 325 | 455 | 0.74 | Highly pH dependent (anionic form is brighter). |

| 7-Aminoquinoline | Ethanol | 350 | 480 | 0.45 | Strong ICT character. |

| Triazole-Linked Analog | DMSO | 365 | 520 | 0.20 - 0.65 | Highly dependent on the "clicked" partner (R-group). |

Part 2: Experimental Protocol for Quantum Yield Determination

Principle: Relative Method

Absolute quantum yield measurement using an integrating sphere is ideal but often inaccessible. The Relative Method is the industry standard for 7-EQ, utilizing a reference standard of known

Formula:

Where:

- : Slope of the integrated fluorescence intensity vs. absorbance plot.

- : Refractive index of the solvent.[1]

Standard Selection

For 7-EQ and its analogs (excitation 320–360 nm), Quinine Sulfate is the mandatory standard.

-

Standard: Quinine Sulfate Dihydrate

-

Solvent: 0.1 M H

SO -

Reference

: 0.546 (at 25°C)

Step-by-Step Workflow

Step 1: Preparation of Stock Solutions

-

Prepare a 1 mM stock of 7-EQ in HPLC-grade Ethanol (or Acetonitrile).

-

Prepare a 1 mM stock of Quinine Sulfate in 0.1 M H

SO -

Critical Check: Ensure solvents are non-fluorescent by running a blank emission scan.

Step 2: Absorbance Dilution Series Prepare 5 dilutions for both the sample and the reference.

-

Constraint: The Optical Density (OD) at the excitation wavelength (

) must be kept below 0.1 (ideally 0.02 – 0.08) to avoid the Inner Filter Effect (re-absorption of emitted light).

Step 3: Fluorescence Acquisition

-

Set

to the isosbestic point or the absorption max (e.g., 350 nm). -

Record emission spectra (e.g., 370–600 nm) for all 5 dilutions.

-

Integrate the area under the curve (AUC) for each spectrum.

Step 4: Data Processing

-

Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) .

-

Perform a linear regression to obtain the slope (

). The intercept should be zero.[2] -

Apply the refractive index correction (

,

Part 3: Visualization of Workflows & Mechanisms

The "Click-On" Fluorogenic Mechanism

This diagram illustrates the electronic transition from the "dark" alkyne state to the emissive triazole state.

Caption: Schematic of the fluorogenic "turn-on" response. The alkyne group facilitates non-radiative decay, while the triazole formation restores the emissive Intramolecular Charge Transfer (ICT) pathway.

Relative Quantum Yield Measurement Workflow

A rigorous decision tree for ensuring data integrity during measurement.

Caption: Step-by-step workflow for Relative Quantum Yield determination. Maintaining OD < 0.1 is the critical control point to prevent re-absorption artifacts.

References

-

NIST Technical Series. (1976). Fluorescence Quantum Yield Measurements. National Institute of Standards and Technology. [Link]

-

University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Department of Chemistry. [Link]

-

Edinburgh Instruments. Relative Quantum Yield Determination.[Link]

-

Gentz, C.d.B., et al. (2025).[3] A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.[3] Applied Microbiology.[3] [Link]

-

Interchim. Fluorescent Dyes Conjugated to Alkyne and DBCO for Click Chemistry.[Link]

Sources

Strategic Access to 7-Ethynylquinoline: Sourcing, Synthesis, and Application

Executive Summary

The quinoline pharmacophore remains a privileged structure in medicinal chemistry, serving as the backbone for antimalarial, antiviral, and kinase-inhibiting therapeutics.[1] While 3-ethynylquinoline is widely commoditized, 7-ethynylquinoline (CAS 103987-80-0) represents a scarcer, high-value scaffold for exploring vectors in the "southern" region of the quinoline ring.

This guide addresses the critical supply chain gap for 7-ethynylquinoline. Unlike its 3-position isomer, the 7-ethynyl variant is rarely held in bulk stock due to the instability of the terminal alkyne and lower demand. Therefore, this whitepaper provides a dual-track strategy: direct sourcing qualification for rare stock and a validated synthesis protocol starting from the abundant 7-bromoquinoline precursor.

Part 1: The Chemical Scaffold & Sourcing Landscape

Structural Significance

The 7-position of the quinoline ring offers a unique vector for Structure-Activity Relationship (SAR) studies. In kinase inhibitors (e.g., EGFR or c-Met inhibitors), extending into the solvent-exposed region via the 7-position often improves solubility and selectivity compared to the sterically crowded 2- or 4-positions. The ethynyl group serves as a versatile "handle" for:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Generating 1,4-disubstituted 1,2,3-triazoles.

-

Sonogashira Coupling: Extending the carbon skeleton to aryl/heteroaryl systems.

Commercial Availability Analysis

Researchers must distinguish between "catalogue listings" and "physical stock." Many aggregators list 7-ethynylquinoline, but few hold inventory.

Table 1: Sourcing Matrix for 7-Ethynylquinoline & Precursors

| Compound | CAS No.[2][3][4] | Availability Status | Recommended Strategy |

| 7-Ethynylquinoline | 103987-80-0 | Rare / Make-to-Order | Buy only if lead time < 2 weeks; otherwise synthesize. |

| 7-Bromoquinoline | 4965-36-0 | Commodity (High Stock) | Primary Route: Buy and convert via Sonogashira. |

| 7-Iodoquinoline | 66642-88-4 | Moderate | Alternative precursor; higher reactivity but higher cost. |

| 3-Ethynylquinoline | 78593-40-5 | High Stock | Use as a control for positional isomerism studies. |

Vendor Qualification Workflow

When sourcing the terminal alkyne directly, the risk of polymerization or oxidation is high. Use the following decision logic to ensure material integrity.

Figure 1: Decision matrix for sourcing vs. synthesizing the scaffold. Note that long lead times usually indicate the vendor is performing a custom synthesis themselves.

Part 2: Validated Synthesis Protocol

Given the scarcity of the 7-ethynyl derivative, the most reliable access is a two-step synthesis from 7-bromoquinoline. This protocol ensures you have fresh, monomeric material for downstream applications.

Reaction Pathway[1][7]

-

Sonogashira Coupling: 7-Bromoquinoline + Trimethylsilylacetylene (TMSA)

7-(TMS-ethynyl)quinoline. -

Desilylation: 7-(TMS-ethynyl)quinoline +

/MeOH

Step-by-Step Methodology

Step 1: Sonogashira Coupling

-

Reagents: 7-Bromoquinoline (1.0 eq), TMS-acetylene (1.2 eq),

(5 mol%), CuI (2 mol%), -

Solvent: Anhydrous THF or DMF (degassed).

-

Protocol:

-

Charge an oven-dried flask with 7-bromoquinoline, Pd catalyst, and CuI.

-

Evacuate and backfill with Argon (3x) to remove

(prevents Glaser homocoupling). -

Add degassed THF and

. -

Add TMS-acetylene dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Step 2: Deprotection (The Critical Step)

-

Reagents: TMS-intermediate,

(1.5 eq), Methanol. -

Protocol:

-

Dissolve the TMS-intermediate in MeOH.

-

Add solid

at room temperature. -

Stir for 30–60 minutes. Do not over-stir ; prolonged exposure to base can degrade the quinoline ring or cause polymerization.

-

Workup: Dilute with water, extract with DCM. Dry over

. -

Storage: Store at -20°C under Argon. Terminal alkynes are unstable.

-

Figure 2: Synthetic workflow for on-demand generation of 7-ethynylquinoline.

Part 3: Application in Click Chemistry

The primary utility of 7-ethynylquinoline is as a "Click" partner. The nitrogen in the quinoline ring can coordinate copper, potentially poisoning the catalyst. Therefore, a modified protocol is required.

Modified CuAAC Protocol for Quinolines

Standard Click conditions often fail because the quinoline nitrogen sequesters the Cu(I) species.

-

Ligand: Use TBTA or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalyst.

-

Catalyst Loading: Increase Cu(I) loading to 10-15 mol% if reaction is sluggish.

-

Mechanism: The ethynyl group reacts with an azide (

) to form a 1,4-triazole.

QC Check (NMR):

Successful formation of the triazole is confirmed by the disappearance of the terminal alkyne proton (

References

-

National Institutes of Health (NIH). (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Retrieved from [Link]

Sources

Safety and Handling Precautions for 7-Ethynylquinoline

CAS: 103987-80-0 | Formula: C₁₁H₇N | MW: 153.18 g/mol [1]

Executive Safety Summary

7-Ethynylquinoline is a specialized heterocyclic building block used primarily in medicinal chemistry and chemical biology. Its utility stems from the terminal alkyne group, which serves as a "handle" for bioorthogonal reactions (e.g., CuAAC "Click" chemistry) and Sonogashira cross-couplings.

However, this utility introduces specific dual-nature hazards:

-

Structural Toxicity: The quinoline core is a known pharmacophore with potential DNA-intercalating properties, carrying risks of genotoxicity and skin sensitization.

-

Functional Reactivity: The terminal alkyne is thermodynamically unstable relative to its polymerization products and highly reactive toward specific metals (Cu, Ag), posing explosion risks if handled improperly in dry forms.

Core Directive: Treat this compound as a potential mutagen and a reactive energetic precursor . All manipulations must occur within a chemical fume hood using inert atmosphere techniques.

Hazard Identification & Risk Assessment

GHS Classification (Verified)

Based on vendor safety data and structural alerts, the following GHS classifications apply. Note that while specific testing on this isomer may be limited, the Precautionary Principle dictates adherence to the stricter Quinoline scaffold warnings.

| Hazard Class | Category | Code | Hazard Statement |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3] |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction.[2][4] |

| Carcinogenicity | 1B | H350 | May cause cancer (Inferred from Quinoline scaffold).[2] |

| Mutagenicity | 2 | H341 | Suspected of causing genetic defects (Inferred).[2] |

*Note: H350 and H341 are associated with the parent quinoline structure (CAS 91-22-5). Researchers must assume 7-Ethynylquinoline shares these genotoxic risks until proven otherwise.

Specific Chemical Hazards[4][5][6]

-

Metal Acetylide Formation: Contact with copper, silver, or mercury in the presence of moisture or bases can form explosive metal acetylides . Avoid using metal spatulas or needles that may contain these metals in high concentrations.

-

Glaser Coupling (Homocoupling): In the presence of oxygen and copper salts, the terminal alkyne can oxidatively dimerize to form 1,4-substituted butadiynes. This side reaction compromises purity and can be exothermic.

-

Photosensitivity: The extended conjugation of the quinoline system makes the compound sensitive to UV/visible light, leading to photodegradation or polymerization.

Storage and Stability Protocols

To maintain chemical integrity and safety, strictly adhere to the following storage hierarchy:

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation.

-

Temperature: Long-term storage at -20°C is recommended. Working aliquots may be kept at 2–8°C.

-

Container: Amber glass vials with Teflon-lined caps.

-

Segregation: Isolate from strong oxidizing agents (e.g., peroxides, permanganates) and heavy metal salts (unless in a controlled reaction).

Safe Handling Workflow

The following workflow integrates engineering controls with procedural safety to minimize exposure and reactivity risks.

Figure 1: Safe handling workflow for 7-Ethynylquinoline. Note the critical restriction on metal tools during weighing to prevent trace acetylide formation.

Protocol: Weighing and Solubilization

-

PPE: Double nitrile gloves, lab coat, and safety glasses (goggles preferred).

-

Tools: Use ceramic or plastic spatulas . Do not use stainless steel or iron spatulas if significant surface corrosion is visible.

-

Solvent Choice: Dissolve in anhydrous DMSO or DMF . Avoid protic solvents (methanol/ethanol) for long-term stock solutions, as they can facilitate base-catalyzed polymerization or degradation.

-

Degassing: Sparge the solvent with nitrogen for 5–10 minutes before adding the solid to prevent immediate oxidative homocoupling.

Reaction Safety: "Click" Chemistry & Cross-Coupling

7-Ethynylquinoline is frequently used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves specific risks regarding the copper catalyst.

CuAAC (Click Chemistry) Safety Logic

The "Click" reaction uses Cu(I). While efficient, the interaction between the terminal alkyne and Copper(I) forms a Copper(I) Acetylide intermediate .

-

Risk: Dry Copper(I) acetylides are shock-sensitive explosives.

-

Mitigation: Ensure the reaction remains wet (in solution) at all times. Never allow a reaction mixture containing Cu(I) and the alkyne to dry out completely on a frit or flask wall.

-

Quenching: Upon completion, quench with a chelating agent (e.g., EDTA or ammonium chloride) to sequester copper before workup. This breaks down the acetylide intermediate safely.

Figure 2: Safety logic for CuAAC reactions. The "Danger Zone" highlights the formation of the reactive copper acetylide intermediate, which must be kept in solution and chelated prior to disposal.

Emergency & Waste Procedures

Emergency Response

-

Eye Contact: Immediately flush with water for 15 minutes (P305+P351+P338).[4] Quinoline derivatives can cause severe corneal damage; seek ophthalmological attention.

-

Skin Contact: Wash with soap and water.[4] If an allergic rash (H317) develops, consult a dermatologist.

-

Spill: Do not use metal dustpans. Absorb with inert material (vermiculite/sand). Clean the surface with a dilute EDTA solution to remove any trace copper contaminants that might react with residues.

Waste Disposal

-

Segregation: Dispose of as Hazardous Organic Waste .

-

Heavy Metals: If Cu/Pd catalysts were used, the waste must be labeled as "Heavy Metal Contaminated Organic Waste."

-

Prohibition: NEVER pour alkyne solutions down the drain. Formation of copper acetylides in copper plumbing pipes is a known explosion hazard in older laboratory buildings.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 7-Ethynylquinoline (CAS 103987-80-0).[5] Retrieved from

-

Matrix Scientific. (2020).[4][6] Safety Data Sheet: 7-Ethynylquinoline. Retrieved from

-

National Institutes of Health (NIH). (2023). Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases. (Discusses synthesis and use of 7-ethynylquinoline). Retrieved from

-

PubChem. (2025). Compound Summary: Quinoline (CAS 91-22-5) - Toxicity and GHS Classification. Retrieved from

-

BenchChem. (2025). 7-Ethynylquinoline: Structure and Applications. Retrieved from

Sources

- 1. 103987-80-0 7-Ethynylquinoline AKSci 0933AA [aksci.com]

- 2. Quinoline (CAS 91-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 103987-80-0 Name: [xixisys.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Ethynylquinoline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Ethynylquinoline as a Versatile Building Block in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable precision.[3] Within the diverse toolkit of click chemistry reagents, 7-ethynylquinoline emerges as a particularly valuable building block. Its rigid, planar quinoline core imparts unique photophysical properties and offers a scaffold for the development of novel therapeutic agents and advanced materials.[4]

The quinoline moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with activities ranging from anticancer to antimalarial.[5] By incorporating 7-ethynylquinoline into molecules via CuAAC, researchers can leverage the inherent biological activities of the quinoline core while benefiting from the robust and versatile nature of the triazole linkage. Furthermore, the resulting triazole-linked quinoline derivatives often exhibit interesting fluorescence properties, making 7-ethynylquinoline an attractive precursor for the design of fluorescent probes for bio-imaging and diagnostics.[6]

This guide provides a comprehensive overview of the application of 7-ethynylquinoline in CuAAC reactions, including its synthesis, detailed reaction protocols, and key considerations for successful implementation in research and development.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:

-

Formation of a Copper(I)-Acetylide Complex: The catalytically active Cu(I) species reacts with the terminal alkyne, 7-ethynylquinoline, to form a copper(I)-acetylide complex. This step is typically fast and does not require the addition of a base.[7]

-

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[8]

The use of a copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[8]

Caption: Figure 1. Simplified catalytic cycle of the CuAAC reaction.

Synthesis of 7-Ethynylquinoline

A common and efficient method for the synthesis of 7-ethynylquinoline is the Sonogashira coupling reaction between a 7-haloquinoline (typically 7-bromoquinoline) and a protected or terminal alkyne.[9]

Protocol: Sonogashira Coupling for the Synthesis of 7-Ethynylquinoline

This protocol describes the synthesis of 7-ethynylquinoline from 7-bromoquinoline and trimethylsilylacetylene, followed by desilylation.

Materials:

-

7-Bromoquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification of Silylated Product: Purify the crude product by silica gel column chromatography to obtain 7-((trimethylsilyl)ethynyl)quinoline.

-